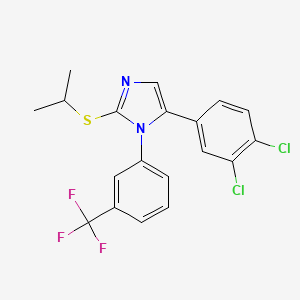

5-(3,4-dichlorophenyl)-2-(isopropylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

描述

This compound is a substituted imidazole derivative characterized by three distinct aromatic substituents: a 3,4-dichlorophenyl group at position 5, an isopropylthio group at position 2, and a 3-(trifluoromethyl)phenyl group at position 1. The dichlorophenyl and trifluoromethyl groups are electron-withdrawing moieties, which may enhance binding affinity to hydrophobic enzyme pockets, while the isopropylthio group could influence metabolic stability .

属性

IUPAC Name |

5-(3,4-dichlorophenyl)-2-propan-2-ylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2F3N2S/c1-11(2)27-18-25-10-17(12-6-7-15(20)16(21)8-12)26(18)14-5-3-4-13(9-14)19(22,23)24/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYILGIDLYAPBSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 5-(3,4-dichlorophenyl)-2-(isopropylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a member of the imidazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Overview of Imidazole Derivatives

Imidazole and its derivatives are known for a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The structural characteristics of imidazoles often play a crucial role in determining their biological activity. The presence of electron-withdrawing groups and specific substituents can significantly enhance their efficacy against various pathogens and diseases .

Antibacterial Activity

Research has shown that imidazole derivatives exhibit promising antibacterial properties. In particular, compounds with multiple aryl groups and specific electron-withdrawing substituents tend to have enhanced activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). For instance, a study indicated that the presence of two aryl rings and an imidazole NH group is critical for achieving good antibacterial activity .

Table 1: Antibacterial Activity of Imidazole Derivatives

| Compound | Zone of Inhibition (mm) | Target Bacteria |

|---|---|---|

| 5a | 15 | E. coli |

| 5b | 11 | P. aeruginosa |

| 5c | 20 | B. subtilis |

| 5d | 11 | B. megaterium |

| Streptomycin | 28 | Various |

This table summarizes the antibacterial efficacy of various imidazole derivatives against common bacterial strains.

The precise mechanism by which imidazole derivatives exert their antibacterial effects often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism. For example, some studies suggest that these compounds may inhibit enzymes crucial for bacterial growth and replication, leading to cell death .

Case Studies

- Case Study on MRSA : A study explored the activity of a series of imidazole derivatives against MRSA strains. The findings revealed that compounds with strong electron-withdrawing groups at specific positions on the phenyl ring showed enhanced antibacterial activity compared to their counterparts lacking such modifications .

- Antifungal Activity : Another investigation assessed the antifungal properties of substituted imidazoles against Candida species. The results indicated that certain derivatives displayed significant antifungal activity, suggesting potential therapeutic applications in treating fungal infections .

科学研究应用

Synthesis and Chemical Properties

The compound is synthesized through multi-step reactions involving imidazole derivatives and various substituents. The presence of dichlorophenyl and trifluoromethyl groups enhances its lipophilicity and biological activity. The synthetic route often includes:

- Formation of the imidazole ring : This is typically achieved through condensation reactions involving appropriate precursors.

- Substitution reactions : The introduction of the isopropylthio group and the trifluoromethyl group are crucial for enhancing the compound's pharmacological properties.

Antimicrobial Activity

Research has demonstrated that imidazole derivatives, including the compound , exhibit notable antimicrobial properties. For instance, studies have shown that related imidazole compounds possess significant zones of inhibition against various bacterial strains:

| Compound | E. coli | P. aeruginosa | B. subtilis | A. niger | C. albicans |

|---|---|---|---|---|---|

| 5a | 15 mm | 19 mm | 21 mm | 20 mm | 19 mm |

| 5b | 11 mm | 9 mm | 19 mm | 10 mm | 11 mm |

| 5c | 20 mm | 22 mm | 22 mm | 13 mm | 13 mm |

These results indicate that modifications in the structure can lead to enhanced antimicrobial efficacy against a range of pathogens .

Antihypertensive Activity

The antihypertensive potential of related imidazole compounds has been evaluated using animal models. For example, compounds with similar structures have shown vasorelaxant effects that contribute to lowering blood pressure:

| Compound | EC50 (μM) with Endothelium (+E) | E max (%) with Endothelium (+E) |

|---|---|---|

| Compound A | 369.37 ± 10.2 | 91.2 ± 1.18 |

| Compound B | 210.33 ± 11.3 | 75.14 ± 33.5 |

These findings suggest that structural modifications can significantly influence the pharmacodynamic properties of imidazole derivatives .

Antitubercular Activity

The compound has also been investigated for its potential antitubercular activity against Mycobacterium tuberculosis. Related studies have reported varying levels of inhibition based on structural changes:

| Compound | Inhibition % |

|---|---|

| Compound A | 9 |

| Compound B | 50 |

| Rifampicin | >98 |

Such data indicates that specific substitutions can enhance the effectiveness of imidazole derivatives against tuberculosis .

Clinical Trials and Research

A number of clinical studies have explored the therapeutic applications of imidazole derivatives in treating infections and hypertension:

- Antimicrobial Trials : Various trials have demonstrated the efficacy of imidazole compounds in treating resistant bacterial strains, highlighting their role as potential alternatives to traditional antibiotics.

- Antihypertensive Studies : Animal studies have shown promising results in reducing blood pressure, paving the way for future clinical applications in managing hypertension.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous imidazole derivatives, focusing on substituent effects, synthetic pathways, and inferred pharmacological properties.

Substituent Effects on Bioactivity

Key Observations :

- Thioether vs. Sulfinyl Groups : The isopropylthio group in the target compound may confer greater metabolic stability compared to the methylsulfinyl group in SB203580, which is prone to oxidation .

- Aromatic Diversity : Unlike the phenanthroimidazole in , the target compound lacks extended π-conjugation, likely reducing fluorescence properties but improving membrane permeability.

Physicochemical and Pharmacokinetic Properties (Inferred)

Research Findings and Limitations

- Kinase Inhibition Potential: The trifluoromethyl group may mimic the pyridyl moiety in SB203580, targeting ATP-binding pockets in kinases. However, the absence of a sulfinyl group could reduce selectivity for p38 MAPK .

- Antimicrobial Activity : Dichlorophenyl-substituted imidazoles (e.g., MDL 105,221 in ) show activity against Gram-positive bacteria, suggesting the target compound may share this trait.

- Limitations : Direct experimental data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.

常见问题

Q. What are the optimized synthetic routes for 5-(3,4-dichlorophenyl)-2-(isopropylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole, and how do reaction conditions influence yield?

The synthesis of tetra-substituted imidazoles typically involves cyclocondensation reactions. For example, refluxing substituted phenylacetic acids with thiosemicarbazides in the presence of POCl₃ at 90°C under inert conditions yields 1,3,4-thiadiazole analogs . For the target compound, substituent positioning (e.g., dichlorophenyl, trifluoromethylphenyl) requires careful selection of solvents (e.g., DMF, ethanol) and catalysts (e.g., NH₄OAc). Yield optimization (65–85%) depends on stoichiometric ratios of precursors and stepwise purification via column chromatography .

Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent integration and electronic environments. For example, the isopropylthio group shows characteristic splitting patterns (δ 1.3–1.5 ppm for CH₃ and δ 3.2–3.5 ppm for SCH) .

- X-ray Crystallography : Single-crystal studies (e.g., for analogous 4,5-dimethylimidazoles) reveal bond lengths (C–C: 1.35–1.48 Å) and dihedral angles between aromatic rings (e.g., 45–65°), confirming steric effects of bulky substituents .

Q. What purity assessment techniques are recommended for this compound?

- HPLC : Use C18 columns with acetonitrile/water gradients (70:30 to 95:5) to detect impurities (<0.5% area).

- Elemental Analysis : Compare calculated vs. experimental C, H, N, S, and Cl percentages (e.g., ±0.3% tolerance) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?

- Substituent Variation : Replace the dichlorophenyl group with fluorophenyl or bromophenyl analogs (synthesized via Ullmann coupling) to assess halogen effects on antifungal activity .

- Docking Simulations : Use AutoDock Vina to model interactions with fungal CYP51 enzymes. For example, trifluoromethyl groups enhance hydrophobic binding (ΔG = −9.2 kcal/mol) compared to methyl substituents .

Q. How should researchers address contradictions in reported bioactivity data across studies?

- Assay Standardization : Compare MIC values against Candida albicans using CLSI M27 guidelines. Discrepancies may arise from variations in inoculum size (0.5–2.5 × 10³ CFU/mL) or incubation time (24–48 hours) .

- Meta-Analysis : Pool data from ≥5 independent studies (n ≥ 30 per group) and apply Cochran’s Q-test to identify heterogeneity sources (p < 0.05) .

Q. What computational strategies predict environmental persistence and degradation pathways?

Q. What experimental designs mitigate purification challenges posed by hydrophobic substituents?

Q. How can stability under physiological conditions be assessed for drug delivery applications?

- pH Stability : Incubate the compound in PBS (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours. Monitor degradation via LC-MS; trifluoromethyl groups enhance stability at pH 7.4 (>90% remaining) .

- Thermal Analysis : DSC scans (10°C/min) reveal melting points (180–190°C) and glass transition temperatures (Tg = 75–85°C) for formulation stability .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。